molecular formula C34H43N3O3S2 B3429810 JTT 551 CAS No. 776309-04-7

JTT 551

Cat. No.: B3429810
CAS No.: 776309-04-7
M. Wt: 605.9 g/mol
InChI Key: FKGBFRNVTCFMGU-UHFFFAOYSA-N
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Description

JTT-551 is a chemical compound primarily known for its role as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B). This compound has shown potential in the research of type 2 diabetes mellitus and obesity due to its ability to enhance insulin signaling and improve glucose metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JTT-551 involves multiple steps, including the formation of thiazole and thiazolidine derivatives. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.

Industrial Production Methods

Industrial production methods for JTT-551 are not publicly available. Typically, such compounds are produced in specialized facilities under strict conditions to ensure purity and consistency. The production process would involve large-scale synthesis, purification, and quality control measures to meet research-grade standards .

Chemical Reactions Analysis

Types of Reactions

JTT-551 primarily undergoes reactions typical of organic compounds with similar functional groups. These reactions include:

Common Reagents and Conditions

Common reagents used in the reactions involving JTT-551 include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and the functional groups involved .

Major Products Formed

The major products formed from the reactions of JTT-551 depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .

Mechanism of Action

JTT-551 exerts its effects by selectively inhibiting protein tyrosine phosphatase 1B. This enzyme is a negative regulator of insulin and leptin signaling pathways. By inhibiting protein tyrosine phosphatase 1B, JTT-551 enhances insulin signaling, leading to improved glucose uptake and metabolism. The compound also enhances leptin signaling, which can reduce appetite and increase energy expenditure .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(5-tert-butyl-1,3-thiazol-2-yl)methyl-[[4-[4-[(4-heptan-4-ylphenoxy)methyl]phenyl]-1,3-thiazol-2-yl]methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H43N3O3S2/c1-6-8-25(9-7-2)26-14-16-28(17-15-26)40-22-24-10-12-27(13-11-24)29-23-41-32(36-29)20-37(21-33(38)39)19-31-35-18-30(42-31)34(3,4)5/h10-18,23,25H,6-9,19-22H2,1-5H3,(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGBFRNVTCFMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C3=CSC(=N3)CN(CC4=NC=C(S4)C(C)(C)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H43N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

776309-04-7
Record name JTT-551
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0776309047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JTT-551
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VH3F3DR5X3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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